molecular formula C42H20N8O16 B14199470 2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene CAS No. 918164-30-4

2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene

Cat. No.: B14199470
CAS No.: 918164-30-4
M. Wt: 892.6 g/mol
InChI Key: FGUKDRWFVKVZRJ-UHFFFAOYSA-N
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Description

2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of multiple nitro groups and phenyl rings attached to a tetracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene typically involves multi-step organic reactions. The process begins with the preparation of the tetracene core, followed by the introduction of nitro groups and phenyl rings. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. when produced on a larger scale, the process involves similar steps as the laboratory synthesis but with optimized conditions for higher yield and efficiency. Safety measures are crucial during production due to the compound’s explosive nature.

Chemical Reactions Analysis

Types of Reactions

2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while substitution reactions can produce a variety of functionalized tetracene compounds.

Scientific Research Applications

2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological molecules, although its high reactivity limits its use in biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled reactions.

    Industry: Primarily used in the development of high-energy materials for explosives and propellants.

Mechanism of Action

The mechanism by which 2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene exerts its effects is primarily through its high-energy content and reactivity. The nitro groups play a crucial role in its explosive characteristics, releasing a significant amount of energy upon decomposition. The molecular targets and pathways involved in its action are related to its ability to undergo rapid oxidation and reduction reactions, leading to the release of gases and heat.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitrotoluene (TNT): Another well-known explosive compound with similar nitro groups.

    Hexanitrohexaazaisowurtzitane (CL-20): A high-energy material with a more complex structure and higher density.

    2,4,6,8,10,12-Hexanitrohexaazaisowurtzitane (HNIW): Known for its high detonation velocity and pressure.

Uniqueness

2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene is unique due to its tetracene backbone and the specific arrangement of nitro and phenyl groups. This structure provides a balance between stability and reactivity, making it suitable for specific high-energy applications.

Properties

CAS No.

918164-30-4

Molecular Formula

C42H20N8O16

Molecular Weight

892.6 g/mol

IUPAC Name

2,3,8,9-tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene

InChI

InChI=1S/C42H20N8O16/c51-43(52)25-9-1-21(2-10-25)37-29-17-33(47(59)60)34(48(61)62)18-30(29)39(23-5-13-27(14-6-23)45(55)56)42-40(24-7-15-28(16-8-24)46(57)58)32-20-36(50(65)66)35(49(63)64)19-31(32)38(41(37)42)22-3-11-26(12-4-22)44(53)54/h1-20H

InChI Key

FGUKDRWFVKVZRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=C4C=C(C(=CC4=C(C3=C(C5=CC(=C(C=C52)[N+](=O)[O-])[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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